
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a phenylsulfonyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylsulfonyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxybutanoic (2S)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- 3-Hydroxybutanoic (2S)-4-((ethylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
Uniqueness
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C15H19NO7S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-hydroxybutanoyl (2S)-4-(benzenesulfonyloxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO7S/c1-10(17)7-14(18)22-15(19)13-8-11(9-16-13)23-24(20,21)12-5-3-2-4-6-12/h2-6,10-11,13,16-17H,7-9H2,1H3/t10?,11?,13-/m0/s1 |
Clé InChI |
ADMJGLNXXUQILD-XIVSLSHWSA-N |
SMILES isomérique |
CC(CC(=O)OC(=O)[C@@H]1CC(CN1)OS(=O)(=O)C2=CC=CC=C2)O |
SMILES canonique |
CC(CC(=O)OC(=O)C1CC(CN1)OS(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


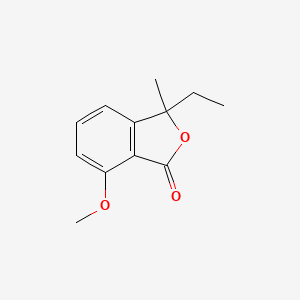
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
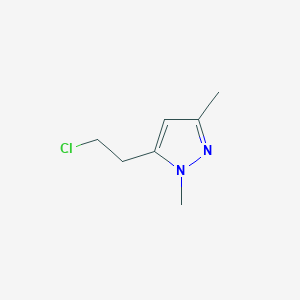
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
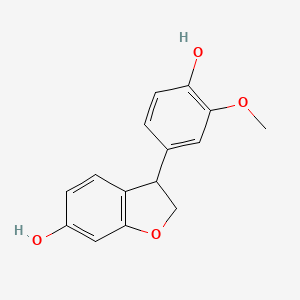

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
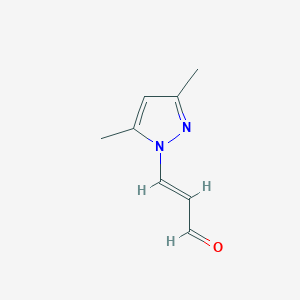
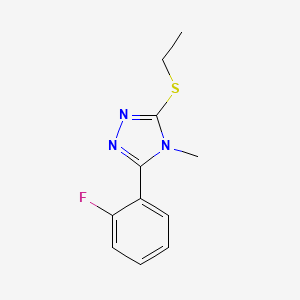

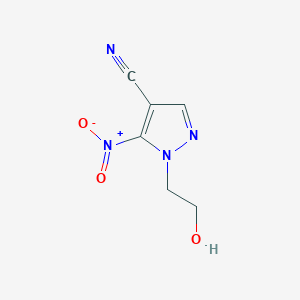

copper](/img/structure/B12886671.png)
